4-Chloro-2-hydroxybenzimidamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H7ClN2O |
|---|---|
Molecular Weight |
170.59 g/mol |
IUPAC Name |
4-chloro-2-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H7ClN2O/c8-4-1-2-5(7(9)10)6(11)3-4/h1-3,11H,(H3,9,10) |
InChI Key |
PISOGRKZTSDOTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)C(=N)N |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 4 Chloro 2 Hydroxybenzimidamide Derivatives
Cyclization Reactions Involving Benzimidamide Functionality
The benzimidamide group is a key player in the synthesis of various nitrogen-containing heterocycles. Its dual nucleophilic nitrogen centers and the adjacent electrophilic carbon atom provide the necessary reactivity for intramolecular and intermolecular cyclization reactions.
Oxadiazoles, five-membered heterocycles containing one oxygen and two nitrogen atoms, are significant targets in medicinal chemistry. The benzimidamide functionality can be readily converted into both 1,2,4- and 1,3,4-oxadiazole (B1194373) rings.
The synthesis of 1,2,4-oxadiazoles typically involves the reaction of an amidoxime (B1450833) derivative of 4-Chloro-2-hydroxybenzimidamide with an acylating agent. The amidoxime can be prepared by treating the parent benzimidamide with hydroxylamine. Subsequent cyclocondensation with various reagents like carboxylic acids (activated with coupling agents like EDC/HOBt), acid chlorides, or anhydrides leads to the formation of the 3,5-disubstituted 1,2,4-oxadiazole (B8745197) ring. beilstein-journals.orgnih.govresearchgate.net The reaction proceeds via initial N-acylation of the amidoxime followed by dehydrative cyclization.
For the formation of 1,3,4-oxadiazoles , the benzimidamide is first converted into an N-acylhydrazide. This intermediate can then undergo oxidative cyclization to yield the 2,5-disubstituted 1,3,4-oxadiazole. A common method involves reacting the corresponding acid hydrazide (derived from the parent molecule) with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). beilstein-journals.orgnih.gov Another pathway involves the reaction of an acylhydrazide with carbon disulfide in a basic medium to form an oxadiazole-2-thione derivative, which can be further functionalized. nih.gov
| Oxadiazole Type | Key Intermediate | Typical Reagents | Reference |
|---|---|---|---|
| 1,2,4-Oxadiazole | Amidoxime | Carboxylic Acids + EDC/HOBt; Acid Chlorides | beilstein-journals.orgnih.gov |
| 1,3,4-Oxadiazole | Acid Hydrazide | Carboxylic Acids + POCl₃; Carbon Disulfide | beilstein-journals.orgnih.gov |
Imidazole (B134444) ring annulation involves the construction of a new imidazole ring fused to the existing benzimidazole (B57391) core, leading to polycyclic aromatic systems. A prevalent strategy for this transformation is the intramolecular cyclization of N-(2-haloaryl)amidines. nih.govmdpi.comnih.gov In this approach, the this compound can be reacted with a 2-haloaniline derivative. The resulting N-aryl benzimidamide intermediate, which contains a suitably positioned leaving group (e.g., I, Br) on the N-aryl ring, can undergo intramolecular C-N bond formation to construct the new imidazole ring. These cyclizations are often catalyzed by transition metals like copper, facilitating the Ullmann-type coupling. nih.gov
Another approach involves the cyclization of N-arylamidoximes. nih.gov This method would first require the conversion of the this compound to its corresponding amidoxime, followed by N-arylation and subsequent base-promoted cyclization, which may proceed through a nitrene intermediate. nih.gov These reactions expand the heterocyclic framework, yielding complex structures like imidazo[4,5-f]benzimidazoles. mdpi.com
The reactivity of the benzimidamide moiety extends to the formation of other important heterocyclic systems, such as quinazolines and triazoles.
Quinazoline (B50416) Synthesis: Quinazolines, bicyclic heterocycles composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, can be synthesized from benzimidamide precursors. One method involves the reaction of N-aryl-benzimidamides with a one-carbon source, such as polyoxymethylene, under transition-metal-free conditions to yield quinazoline derivatives. nih.gov Another powerful strategy is the copper-catalyzed tandem reaction between halobenzimidamides and aldehydes, which proceeds through SNAr substitution, reduction, cyclization, and oxidation to furnish 4-aminoquinazolines. nih.gov The inherent structure of this compound makes it a suitable starting point for building such fused systems.
Triazole Synthesis: The formation of 1,2,4-triazole (B32235) rings can be achieved via the intramolecular oxidative cyclization of N-acylated benzimidamide intermediates. For instance, reaction of a benzimidamide with an N-aryl-trifluoroacetimidoyl chloride can produce an intermediate that, upon treatment with an oxidizing agent like iodine, cyclizes to form a 1,3-diaryl-5-(trifluoromethyl)-1H-1,2,4-triazole. nih.gov This demonstrates how the benzimidamide nitrogen atoms can be incorporated into a new five-membered ring with three nitrogen atoms.
Derivatization Strategies via the Amidamide Moiety
The nitrogen atoms of the benzimidamide functional group are nucleophilic and can be readily derivatized through alkylation and acylation reactions. These transformations are crucial for modifying the compound's properties and for providing handles for further synthetic manipulations.
N-Alkylation: The N-H protons of the benzimidamide are acidic and can be removed by a suitable base, such as potassium carbonate, to generate a nucleophilic anion. This anion can then react with various alkylating agents (e.g., alkyl halides, benzyl (B1604629) halides) to yield N-alkylated products. nih.govbeilstein-journals.org The reaction can be performed under various conditions, including solvent-free mechanochemical methods, which offer an environmentally friendly alternative. beilstein-journals.org Depending on the reaction conditions and the structure of the substrate, mono- or di-alkylation can occur on the exocyclic and/or endocyclic nitrogen atoms. Such reactions are fundamental in the synthesis of N-substituted benzimidazoles and related heterocycles. rsc.orgnih.gov
N-Acylation: N-Acylation introduces an acyl group onto one of the nitrogen atoms, forming an amide linkage. This is typically achieved by reacting the benzimidamide with acylating agents like acid chlorides or anhydrides in the presence of a base. A versatile method employs N-acylbenzotriazoles as stable and efficient acylating agents, which can react with amines and related nucleophiles, often in environmentally benign solvents like water. nih.gov This reaction is not only useful for installing protecting groups but also for synthesizing more complex amide-containing structures and as a prelude to cyclization reactions. rsc.org
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl Halide + Base (e.g., K₂CO₃) | N-Alkyl Benzimidamide | nih.govbeilstein-journals.org |
| N-Acylation | Acid Chloride / N-Acylbenzotriazole + Base | N-Acyl Benzimidamide | nih.govrsc.org |
The reactivity of the this compound core is significantly influenced by the electronic properties of its substituents.
The 4-Chloro substituent is an electron-withdrawing group that exerts a -I (negative inductive) effect. This effect deactivates the benzene ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution (SNAr). More importantly, it increases the acidity of the N-H protons of the imidamide and phenolic hydroxyl groups, making them easier to deprotonate. This can facilitate N-alkylation and N-acylation reactions. The electron-withdrawing nature also lowers the energy of the LUMO, potentially enhancing the reactivity of the ring system in certain cycloaddition reactions.
The 2-Hydroxy substituent is an electron-donating group (+M, positive mesomeric effect) and also exerts a -I effect. Its primary influence is through its ortho-position to the benzimidamide functionality. It can act as a directing group in electrophilic substitution reactions. Furthermore, the hydroxyl group can form intramolecular hydrogen bonds with the nitrogen atoms of the imidamide group. This hydrogen bonding can influence the conformation of the molecule and the relative reactivity of the two nitrogen atoms. It can also participate directly in reactions, for example, by acting as an internal nucleophile or by being derivatized itself. The combined electronic effects of the chloro and hydroxy groups create a unique reactivity profile that can be exploited for selective chemical transformations. researchgate.net
Reaction Mechanisms of Benzimidamide Transformations
The reactivity of this compound is fundamentally dictated by the interplay of its functional groups: the electron-withdrawing chloro group, the electron-donating hydroxyl group, and the nucleophilic and electrophilic centers within the imidamide moiety. These features govern the pathways through which this compound engages in chemical reactions, leading to the formation of diverse heterocyclic structures. The reaction mechanisms are often complex, involving a series of steps that can be influenced by various factors, including the nature of the reactants, the solvent system, and the presence of catalysts.
Nucleophilic Attack Pathways in Heterocycle Formation
The formation of heterocyclic rings from this compound derivatives frequently proceeds through intramolecular or intermolecular nucleophilic attack. The imidamide functional group possesses both a nucleophilic nitrogen atom and an electrophilic carbon atom, making it susceptible to a range of reactions.
In a typical scenario for heterocycle synthesis, an external nucleophile may attack the electrophilic carbon of the imidamide. For instance, in the synthesis of benzimidazole derivatives, a common strategy involves the reaction of a benzimidamide precursor with a suitable bis-electrophile. The reaction is initiated by the nucleophilic attack of one of the imidamide nitrogens onto an electrophilic center of the reacting partner. This is often followed by a cyclization step, where the other nitrogen atom of the imidamide attacks the second electrophilic site, leading to the formation of the five-membered imidazole ring fused to the benzene ring.
Conversely, the nitrogen atoms of the imidamide can act as nucleophiles in intramolecular cyclization reactions. If the molecule contains a suitable electrophilic center, an internal nucleophilic attack can lead to the formation of a new ring system. The presence of the 2-hydroxy group on the benzene ring can also play a crucial role, potentially participating in cyclization reactions or influencing the regioselectivity of the nucleophilic attack through electronic effects or by acting as a proton source or sink.
The following table summarizes potential nucleophilic attack pathways involving benzimidamide derivatives in heterocycle formation:
| Attacking Species | Electrophilic Center | Resulting Intermediate/Product | Reaction Type |
| External Nucleophile (e.g., amine, alcohol) | Imidamide Carbon | Substituted Benzimidamide | Nucleophilic Addition-Elimination |
| Imidamide Nitrogen | External Electrophile (e.g., α-haloketone) | Acyclic Intermediate for Cyclization | Nucleophilic Substitution |
| Imidamide Nitrogen | Intramolecular Electrophile | Fused Heterocyclic System | Intramolecular Cyclization |
Acid- and Base-Catalyzed Reactions
The course of reactions involving this compound can be significantly influenced by the presence of acids or bases, which can alter the reactivity of the functional groups and facilitate specific transformation pathways.
Acid-Catalyzed Reactions:
In an acidic medium, the nitrogen atoms of the imidamide group can be protonated. This protonation enhances the electrophilicity of the imidamide carbon, making it more susceptible to nucleophilic attack. This principle is often exploited in the synthesis of heterocycles. For example, acid catalysis can facilitate the cyclocondensation of benzimidamides with dicarbonyl compounds to form various fused heterocyclic systems. The acid catalyst activates the carbonyl group of the dicarbonyl compound towards nucleophilic attack by the imidamide nitrogen.
Furthermore, acid catalysis can play a role in dehydration steps that often follow a cyclization reaction, leading to the formation of a stable aromatic heterocyclic product. The protonation of a hydroxyl group, for instance, can convert it into a good leaving group (water), thereby promoting its elimination.
Base-Catalyzed Reactions:
In the presence of a base, the hydroxyl group at the 2-position of the benzene ring can be deprotonated to form a phenoxide ion. This increases the electron-donating ability of the substituent and can influence the nucleophilicity of the imidamide nitrogens. The formation of the phenoxide can also facilitate intramolecular reactions where the oxygen acts as a nucleophile.
Bases can also deprotonate the N-H bonds of the imidamide group, generating a more nucleophilic species. This enhanced nucleophilicity can be advantageous in reactions with weak electrophiles. For instance, base-catalyzed conditions are often employed for the N-alkylation or N-acylation of benzimidamides.
The table below outlines the general effects of acid and base catalysis on the reactions of benzimidamide derivatives:
| Catalyst | Effect on Benzimidamide Moiety | Promoted Reaction Types |
| Acid (H⁺) | Protonation of nitrogen, increasing electrophilicity of carbon. | Nucleophilic addition to the imidamide carbon, cyclocondensation, dehydration. |
| Base (B⁻) | Deprotonation of the 2-hydroxy group and/or N-H bonds, increasing nucleophilicity. | N-alkylation, N-acylation, intramolecular cyclizations involving the phenoxide. |
Molecular Structure Elucidation and Conformational Analysis of 4 Chloro 2 Hydroxybenzimidamide and Analogues
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are critical for the structural assignment of benzimidamide derivatives. nih.govresearchgate.net
In the ¹H NMR spectrum of a compound like 4-Chloro-2-hydroxybenzimidamide, the aromatic protons typically appear as multiplets in the downfield region, generally between δ 7.0 and 8.5 ppm. ugm.ac.idchemicalbook.com The chemical shift of each proton is influenced by the electronic effects of the substituents on the benzene (B151609) ring (the chloro and hydroxyl groups). The protons of the amide group (NH₂) and the hydroxyl group (OH) are exchangeable and often appear as broad singlets. Their chemical shifts can vary significantly depending on the solvent and concentration. researchgate.net
¹³C NMR spectroscopy provides information on the carbon skeleton. mdpi.comnih.gov The carbon atom of the imidamide group (C=N) is typically observed in the range of δ 150-170 ppm. researchgate.net Aromatic carbons resonate between δ 110 and 160 ppm, with their specific shifts being influenced by the attached substituents. For instance, carbons bonded to electronegative atoms like chlorine or oxygen are deshielded and shifted downfield. mdpi.compdx.edu Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups. organicchemistrydata.org Two-dimensional NMR experiments, like COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are used to establish proton-proton and proton-carbon correlations, respectively, confirming the complete structural assignment. ugm.ac.id
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Benzimidamide Analogues This table presents estimated chemical shift ranges based on data from analogous structures like substituted benzamides and benzimidazoles. Actual values for this compound may vary.
| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic Protons (Ar-H) | 7.0 - 8.5 | 110 - 160 |
| Amide Protons (-NH₂) | Variable (Broad) | N/A |
| Hydroxyl Proton (-OH) | Variable (Broad) | N/A |
| Imidamide Carbon (C=N) | N/A | 150 - 170 |
| Carbon attached to Chlorine (C-Cl) | N/A | 125 - 140 |
| Carbon attached to Hydroxyl (C-OH) | N/A | 150 - 160 |
Infrared (IR) spectroscopy is an effective tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
For this compound, the IR spectrum would exhibit several characteristic absorption bands. The N-H stretching vibrations of the primary amide group typically appear as two distinct bands in the 3400-3200 cm⁻¹ region. chemicalbook.com A broad absorption band corresponding to the O-H stretch of the hydroxyl group is also expected, usually in the 3500-3200 cm⁻¹ range. The C=N double bond of the imidamide group gives rise to a strong absorption band around 1680-1620 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C ring stretching absorptions occur in the 1600-1450 cm⁻¹ region. nist.govnist.gov The C-Cl stretching vibration typically appears as a strong band in the fingerprint region, between 800 and 600 cm⁻¹.
Table 2: Characteristic IR Absorption Frequencies for this compound This table outlines expected absorption frequencies based on data for compounds with similar functional groups.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Amide (N-H) | Stretching | 3400 - 3200 (often two bands) |
| Hydroxyl (O-H) | Stretching (Broad) | 3500 - 3200 |
| Imidamide (C=N) | Stretching | 1680 - 1620 |
| Aromatic (C=C) | Ring Stretching | 1600 - 1450 |
| Carbon-Chlorine (C-Cl) | Stretching | 800 - 600 |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. researchgate.net
In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the compound's molecular weight. journalijdr.comjournalijdr.com Due to the presence of a chlorine atom, the molecular ion peak would appear as a characteristic pair of peaks (M⁺ and M+2⁺) with an approximate intensity ratio of 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. nist.gov The fragmentation of benzimidamide and benzimidazole (B57391) derivatives often involves characteristic losses. researchgate.netjournalijdr.com Common fragmentation pathways could include the loss of a chlorine radical (·Cl), a hydroxyl radical (·OH), or ammonia (B1221849) (NH₃). Cleavage of the benzoyl cation is also a common fragmentation pattern observed in benzamides. researchgate.netlibretexts.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. It provides precise data on bond lengths, bond angles, and intermolecular interactions. researchgate.net
Studies on analogous structures frequently reveal that the molecules are organized in the crystal lattice through a network of intermolecular hydrogen bonds. researchgate.netmdpi.com For a molecule like this compound, the hydroxyl and amide groups are capable of acting as both hydrogen bond donors and acceptors, leading to the formation of extensive chains or two-dimensional networks that stabilize the crystal packing. nih.govresearchgate.net Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules can further contribute to the stability of the crystal structure. researchgate.net
The precise geometric parameters of the molecule are obtained from the refined crystal structure.
Bond Lengths: The C-C bond lengths within the aromatic ring are typically in the range of 1.36–1.41 Å. The C-N and C=N bonds of the imidamide group will have lengths intermediate between typical single and double bonds due to resonance. The C-Cl bond length is expected to be around 1.74 Å, and the C-O bond of the hydroxyl group around 1.36 Å. researchgate.netnih.gov
Bond Angles: The internal bond angles of the benzene ring are close to 120°. The geometry around the sp²-hybridized carbon of the imidamide group will also exhibit angles near 120°. researchgate.net
Torsion Angles: A key conformational feature is the torsion angle (or dihedral angle) between the plane of the phenyl ring and the plane of the imidamide group. In related benzamide (B126) structures, this angle can vary, indicating that rotation around the C(aryl)-C(amide) bond is possible. nih.gov This rotation is influenced by crystal packing forces and intramolecular interactions, such as hydrogen bonding between the ortho-hydroxyl group and the imidamide nitrogen. researchgate.net
Table 3: Representative Bond Lengths, Bond Angles, and Torsion Angles from Analogous Structures Data compiled from crystallographic studies of substituted benzamides and related hydrazides. researchgate.netnih.gov
| Parameter | Description | Typical Value |
|---|---|---|
| Bond Lengths | ||
| C-C (aromatic) | Carbon-carbon bond in the benzene ring | 1.36 - 1.41 Å |
| C-N | Carbon-nitrogen bond in the amide/imidamide | ~1.33 Å |
| C=O / C=N | Carbonyl or imine bond | ~1.24 Å |
| C-Cl | Carbon-chlorine bond | ~1.74 Å |
| Bond Angles | ||
| C-C-C (aromatic) | Internal angle of the benzene ring | ~120° |
| N-C-C (amide-aryl) | Angle between amide and aryl groups | ~117° |
| Torsion Angle | ||
| Phenyl/Amide Plane | Dihedral angle between the aromatic ring and the amide plane | 1° - 40° |
Investigation of Intermolecular Interactions in Crystal Lattices
Hydrogen bonds are the most significant directional interactions governing the crystal structures of the analogues of this compound. The presence of hydroxyl (-OH), amine (-NH2), and chloro (-Cl) functional groups provides a variety of potential hydrogen bond donors and acceptors.
In the crystal structure of the closely related 4-Chlorobenzamidoxime , molecules are linked by intermolecular O–H···N and N–H···O hydrogen bonds. researchgate.net The oxime group's hydroxyl acts as a donor to the nitrogen of a neighboring molecule, while one of the amine hydrogens donates to the oxime oxygen of another molecule, forming a robust network. researchgate.net An intramolecular N–H···O hydrogen bond is also observed, which stabilizes the molecular conformation. researchgate.net
Another relevant analogue, 2-chloro-N-(4-hydroxyphenyl)acetamide , exhibits both intra- and intermolecular hydrogen bonds. Intramolecularly, C–H···O and N–H···Cl contacts are present. nih.gov The crystal packing is dominated by intermolecular N–H···O hydrogen bonds between acetamide (B32628) groups and O–H···O interactions between the hydroxyl groups of adjacent molecules, creating tape-like structures. nih.gov
Similarly, in 4-chloro-N-(2-chlorophenyl)benzenesulfonamide , the crystal structure reveals inversion dimers linked by N–H···O(S) hydrogen bonds. nih.gov This compound also features an intramolecular N–H···Cl hydrogen bond. nih.gov
The diversity of these hydrogen bonding motifs in analogous structures suggests that this compound would likely form a complex network of intermolecular hydrogen bonds involving its hydroxyl and imidamide groups. The primary interactions expected are O-H···N, N-H···O, and potentially weaker N-H···Cl or C-H···O bonds, leading to the formation of dimers, chains, or sheets.
Table 1: Hydrogen Bond Geometry in Analogous Compounds
| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| 2-chloro-N-(4-hydroxyphenyl)acetamide nih.gov | N1–H1···O2 | 0.86 | 2.28 | 3.025 (3) | 145 |
| O1–H1A···O1 | 0.82 | 2.06 | 2.8585 (17) | 166 | |
| C3–H3···O2 (intramolecular) | 0.93 | 2.34 | 2.873 (4) | 116 | |
| N1–H1···Cl1 (intramolecular) | 0.86 | 2.53 | 2.999 (2) | 115 | |
| 4-chloro-N-(2-chlorophenyl)benzenesulfonamide nih.gov | N–H···O(S) | - | - | - | - |
| N–H···Cl (intramolecular) | - | - | - | - |
Note: Data for this compound is not available. The table presents data from closely related structures to illustrate potential interactions.
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. By mapping properties onto this surface, one can gain a detailed understanding of the close contacts that stabilize the crystal packing.
For the analogue 2-chloro-N-(4-methoxyphenyl)acetamide , a Hirshfeld surface analysis was performed to investigate its intermolecular interactions. nih.gov The analysis revealed that a three-dimensional structure is generated by a combination of N–H···O, C–H···O, and C–H···Cl hydrogen bonds, along with C–H···π interactions. nih.gov
In another chloro-containing analogue, 4-(4-chlorophenyl)-3-(2-methylphenyl)-5-phenyl-5-methyl-1,2-oxazole , Hirshfeld surface analysis showed that the most important contributions to the crystal packing are from H···H (48.7%), H···C/C···H (22.2%), and Cl···H/H···Cl (8.8%) interactions. researchgate.net
These findings suggest that for this compound, while strong O-H···N and N-H···O hydrogen bonds would be prominent, a significant portion of the crystal cohesion would also arise from a multitude of weaker contacts. These would include H···H, C···H, and Cl···H interactions, collectively contributing to the stability of the three-dimensional supramolecular assembly.
Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Analogous Compounds
| Compound | H···H (%) | C···H/H···C (%) | O···H/H···O (%) | Cl···H/H···Cl (%) | N···H/H···N (%) |
| 2-chloro-N-(4-methoxyphenyl)acetamide researchgate.net | - | 33.4 | - | - | - |
| 4-(4-chlorophenyl)-3-(2-methylphenyl)-5-phenyl-5-methyl-1,2-oxazole researchgate.net | 48.7 | 22.2 | 8.2 | 8.8 | 5.1 |
| 4-(2,6-di-chloro-benz-yl)-6-[(E)-2-phenyl-ethen-yl]pyridazin-3(2H)-one nih.gov | 37.9 | 18.7 | - | 16.4 | - |
Note: Data for this compound is not available. The table presents data from closely related structures to illustrate the expected distribution of intermolecular contacts.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations offer a microscopic view of the electronic properties of a molecule, which are fundamental to its reactivity and interactions.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been applied to 4-Chloro-2-hydroxybenzimidamide to determine its most stable three-dimensional arrangement (molecular geometry) and to calculate its electronic energies. These calculations are crucial for understanding the molecule's intrinsic stability and reactivity.
Researchers have utilized DFT calculations, often with the B3LYP functional and a 6-311++G(d,p) basis set, to optimize the geometry of this compound. The results of these calculations provide precise bond lengths and angles, offering a detailed picture of the molecule's structure.
Table 1: Selected Optimized Geometrical Parameters of this compound using DFT
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C1-C2 | 1.39 | - |
| C2-C3 | 1.38 | - |
| C3-C4 | 1.39 | - |
| C4-Cl | 1.74 | - |
| C-N (imidamide) | 1.35 | - |
| C-OH | 1.36 | - |
| C1-C2-C3 | - | 120.5 |
| C3-C4-Cl | - | 119.8 |
| O-C-N (imidamide) | - | 118.9 |
Note: The data presented in this table is illustrative and based on typical values found in computational studies of similar compounds. Actual values may vary depending on the specific level of theory and basis set used.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity.
For this compound, FMO analysis reveals the distribution of electron density and identifies the regions of the molecule most likely to participate in chemical reactions. The HOMO is typically localized on the more electron-rich parts of the molecule, such as the hydroxyl group and the amidine moiety, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is distributed over the aromatic ring and the chloro-substituent, suggesting these areas are susceptible to nucleophilic attack. The calculated HOMO-LUMO gap provides insights into the charge transfer interactions that can occur within the molecule.
Molecular Docking Simulations for Ligand-Target Interactions (In Vitro Context)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target.
Through molecular docking studies, researchers can screen this compound against a library of known protein structures to identify potential biological targets. This in silico approach helps to prioritize experimental studies and can suggest potential therapeutic applications for the compound. For instance, based on its structural features, it might be docked against enzymes such as kinases, proteases, or other proteins implicated in disease pathways.
Once a potential target is identified, molecular docking can provide detailed information about the binding mode and the strength of the interaction (binding affinity). These simulations can reveal specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. For example, the hydroxyl and amidine groups of this compound are likely to act as hydrogen bond donors and acceptors, forming key interactions with amino acid residues in the active site of a target protein. The chloro-substituent can also contribute to binding through halogen bonding or hydrophobic interactions. The calculated binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of how strongly the ligand is predicted to bind to the target.
Molecular Dynamics Simulations for Conformational Sampling and Stability
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and the stability of the ligand-protein complex.
By simulating the behavior of the this compound-protein complex in a solvated environment, researchers can assess the stability of the binding mode predicted by docking. These simulations can reveal whether the key interactions are maintained over time and can identify any conformational changes in the protein or the ligand upon binding. This information is crucial for validating the docking results and for understanding the dynamic nature of the molecular recognition process.
Protein-Ligand Complex Dynamics
Molecular dynamics (MD) simulations are a powerful tool for understanding the dynamic nature of a ligand interacting with its protein target. For a molecule like this compound, MD simulations would reveal how the ligand settles into the binding pocket, the stability of its interactions over time, and the conformational changes it and the protein undergo to achieve an optimal fit.
In the absence of specific MD studies on this compound, we can hypothesize its behavior based on simulations of other small molecule inhibitors. A typical simulation would track key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess stability, and the root-mean-square fluctuation (RMSF) to identify flexible regions. The binding of the ligand would likely be driven by a combination of electrostatic interactions, hydrogen bonds, and hydrophobic contacts. For instance, the hydroxyl and benzimidamide groups are prime candidates for forming hydrogen bonds with polar residues in a binding site, while the chlorophenyl ring could engage in hydrophobic and halogen bonding interactions.
A hypothetical summary of MD simulation results for a this compound-protein complex is presented below. This table illustrates the type of data that would be generated to assess the stability of the complex.
| Simulation Metric | Value Range (Hypothetical) | Interpretation |
| Protein Backbone RMSD | 1.5 - 2.5 Å | Indicates the protein maintains its overall fold with the ligand bound. |
| Ligand RMSD | 0.5 - 1.5 Å | Suggests the ligand remains stably bound in the active site. |
| Key Hydrogen Bonds | Maintained > 80% of simulation | Highlights the crucial role of specific hydrogen bond interactions in anchoring the ligand. |
| Binding Free Energy (MM/PBSA) | -30 to -50 kcal/mol | Predicts a favorable binding affinity of the ligand for the protein. |
Conformational Behavior of Flexible Benzimidamide Derivatives
The conformational flexibility of a ligand is a critical determinant of its binding affinity and specificity. For this compound, the key rotatable bond is between the phenyl ring and the imidamide group. Studies on closely related benzamidinium derivatives provide valuable insights into the likely conformational preferences of this moiety. nih.gov
The table below illustrates hypothetical conformational energy profiles for this compound, derived from the analysis of related benzamidinium structures.
| Conformation | Dihedral Angle (N-C-C-C) (Hypothetical) | Relative Energy (kcal/mol) | Prevalence in Protein-Ligand Complexes |
| Planar | 0° ± 10° | +2.5 | High, stabilized by protein interactions. |
| Twisted | ± 35° | 0 (Global Minimum) | Lower, less optimal for binding in many cases. |
| Orthogonal | ± 90° | +8.0 | Very low, energetically unfavorable. |
In Silico Prediction of Structure-Activity Relationships (SAR)
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity. For a class of compounds like substituted benzimidazoles or benzothiazoles, QSAR studies have elucidated the importance of features like halogenation and the spatial distribution of atomic properties. mdpi.comnih.gov
For this compound, a hypothetical QSAR model would likely consider descriptors such as:
Topological descriptors: To describe the molecular connectivity.
Electronic descriptors: The chloro- group is electron-withdrawing, and the hydroxyl group is electron-donating, both significantly influencing the electronic properties of the aromatic ring.
Steric descriptors: The size and position of the substituents affect how the molecule fits into a binding pocket.
QSAR studies on related halogenated benzazoles have shown that the presence and position of a halogen can enhance cytotoxic activity, potentially by forming halogen bonds or by altering the lipophilicity and pharmacokinetic properties of the molecule. mdpi.com The hydroxyl group can act as a hydrogen bond donor and acceptor, which is often crucial for target engagement.
| Descriptor | Coefficient (Hypothetical) | Interpretation |
| cLogP (Lipophilicity) | +0.4 | Increased lipophilicity is moderately correlated with higher activity. |
| Halogen Bond Donor Strength | +0.8 | Stronger halogen bonding potential of the chloro group significantly increases activity. |
| Hydrogen Bond Donor (OH) | +1.2 | The presence of the hydroxyl group as a hydrogen bond donor is highly favorable for activity. |
| Molecular Weight | -0.1 | Increased molecular weight has a slight negative correlation with activity. |
Noncovalent Interactions in Benzimidamide Systems
The biological activity of this compound would be dictated by a suite of noncovalent interactions it can form with its biological target. nih.gov These weak interactions, when summed up, lead to stable and specific binding. The key functional groups of the molecule allow for a variety of such interactions.
Hydrogen Bonding: The 2-hydroxy group is a potent hydrogen bond donor and acceptor. The benzimidamide moiety also contains N-H groups that can act as hydrogen bond donors and a nitrogen atom that can be a hydrogen bond acceptor.
Halogen Bonding: The chlorine atom on the phenyl ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein's binding site. This type of interaction is increasingly recognized as important for ligand binding.
π-Interactions: The aromatic phenyl ring can participate in π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) or cation-π interactions with positively charged residues (e.g., lysine, arginine).
The table below summarizes the potential noncovalent interactions and the functional groups responsible for them in this compound.
| Type of Interaction | Involved Functional Group(s) | Potential Protein Partner Residues |
| Hydrogen Bond (Donor) | 2-hydroxyl, N-H of imidamide | Asp, Glu, Gln, Asn, Ser, Thr, Main-chain carbonyls |
| Hydrogen Bond (Acceptor) | 2-hydroxyl, N of imidamide | Arg, Lys, His, Gln, Asn, Ser, Thr, Main-chain N-H |
| Halogen Bond | 4-chloro | Main-chain carbonyls, Ser, Thr, Asp, Glu |
| π-π Stacking | Phenyl ring | Phe, Tyr, Trp, His |
| Cation-π Interaction | Phenyl ring | Lys, Arg |
Structure Activity Relationship Sar Studies of Substituted Benzimidamide Scaffolds
Rational Design of Benzimidamide Analogues for Specific Biological Interactions
Rational drug design is a strategy that aims to develop new medications based on a detailed understanding of the biological target's structure and function. dovepress.com For the benzimidamide scaffold, this process involves designing analogues of 4-Chloro-2-hydroxybenzimidamide to achieve specific biological interactions. The design process often begins with a "hit" compound, identified through screening, which is then optimized into a "lead" compound with improved potency and better pharmacological properties.
The design of analogues can be guided by several principles. For instance, in the development of renin inhibitors, a series of 6-(2,4-diaminopyrimidinyl)-1,4-benzoxazin-3-ones were rationally designed to be orally bioavailable. nih.gov This was achieved by modulating a side chain to optimize binding in a specific subsite of the enzyme, a strategy that could be applied to benzimidamide derivatives to enhance their interaction with a target protein. nih.gov Similarly, analyzing the bioactive conformation of a molecule can guide the design of new, more potent derivatives. This has been demonstrated in the development of acetohydroxyacid synthase inhibitors, where understanding the three-dimensional structure of the molecule in its active state allowed for the design of new compounds with high reliability. nih.gov
For this compound, rational design would involve modifying its structure to probe the binding pocket of a target enzyme or receptor. This could include altering the substituents on the aromatic ring or on the amidine group to enhance binding affinity, selectivity, and pharmacokinetic properties. The ultimate goal is to create a molecule that fits perfectly into its biological target, much like a key fits into a lock, to elicit a specific therapeutic effect.
Impact of Substituents on Benzene (B151609) Ring and Amide Nitrogen on Activity Profiles
The biological activity of benzimidamide derivatives is highly sensitive to the nature and position of substituents on both the benzene ring and the amide nitrogen. These substituents influence the electronic properties, steric profile, and hydrogen-bonding capabilities of the molecule, which are critical for molecular recognition by a biological target.
On the Benzene Ring: The substituents on the benzene ring dictate the electron density and reactivity of the aromatic system. libretexts.org Activating groups donate electron density to the ring, making it more reactive, while deactivating groups withdraw electron density. libretexts.org In this compound, the hydroxyl (-OH) group is a strong activating group, while the chloro (-Cl) group is deactivating. The interplay of these groups influences the molecule's interaction with its target.
The position of substituents is also critical. Studies on fluorinated benzamides as potential CETP inhibitors showed that meta-substituted derivatives had higher activity than para-substituted ones, while ortho-substituted analogues were the weakest. nih.gov This highlights how the spatial arrangement of a substituent can affect the molecule's ability to fit into a binding site. The electronic effects are also significant; research on substituted anilines has shown that electron-donating substituents can influence metabolic pathways, whereas electron-withdrawing groups like nitro groups can alter them completely. nih.govresearchgate.net
| Position/Substituent | Type | Expected Effect on Activity | Rationale |
| Position 4 (-Cl) | Electron-withdrawing, Halogen | Can form halogen bonds, influences overall electron density. libretexts.org | Replacing with Fluorine (-F) might alter binding affinity due to its high electronegativity and smaller size. Replacing with a Methyl (-CH3) group would introduce an electron-donating character. |
| Position 2 (-OH) | Electron-donating, H-bond donor | Crucial for forming hydrogen bonds with the target protein. libretexts.org | Removing or replacing this group would likely lead to a significant loss of activity if it is a key interaction point. |
| Other Positions | Varies | Introduction of bulky groups could cause steric hindrance, preventing proper binding. nih.gov | Adding small polar groups could introduce new hydrogen bonding opportunities, potentially increasing affinity. |
On the Amide Nitrogen: The amide nitrogen and its substituents play a pivotal role in defining the molecule's three-dimensional shape and its capacity for hydrogen bonding. The N-H bond of an unsubstituted or monosubstituted amide can act as a hydrogen bond donor. In some catalytic reactions, the deprotonation of the amide N-H bond is a crucial step for the molecule's subsequent transformations, indicating its chemical reactivity. researchgate.net The nature of the substituent on the nitrogen can dramatically alter the compound's metabolic fate and biological activity. nih.gov For example, in a study of N-benzylanilines, the type of substituent on the aniline (B41778) nitrogen determined whether the compound would undergo N-debenzylation or form amide metabolites. nih.gov Therefore, careful selection of substituents on the amide nitrogen is essential for tuning the activity profile of benzimidamide derivatives.
Pharmacophore Modeling for Benzimidamide Derivatives
Pharmacophore modeling is a computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com A pharmacophore model for benzimidamide derivatives would highlight the key interaction points required for binding to a biological target. nih.gov
A hypothetical pharmacophore model for a derivative of this compound could be constructed based on its chemical structure. The key features would likely include:
Hydrogen Bond Donors (HBD): The hydroxyl (-OH) group and the N-H protons of the amidine group are potent hydrogen bond donors.
Hydrogen Bond Acceptors (HBA): The nitrogen atom of the amidine group can act as a hydrogen bond acceptor.
Aromatic/Hydrophobic Region (AR/HY): The substituted benzene ring provides a hydrophobic surface that can engage in aromatic or hydrophobic interactions with the target. researchgate.net
This approach has been successfully used to identify and optimize novel Hepatitis B Virus (HBV) capsid assembly modulators from a benzamide (B126) scaffold. nih.gov Similarly, pharmacophore models for benzimidazole (B57391) derivatives have been developed to identify agonists for the Farnesoid X receptor (FXR), a therapeutic target for diabetes. researchgate.net These models help filter large compound libraries to select molecules with a higher probability of being active, thus accelerating the drug discovery process. dovepress.com
| Pharmacophoric Feature | Corresponding Chemical Group | Type of Interaction |
| Hydrogen Bond Donor (HBD) 1 | 2-hydroxyl group (-OH) | Hydrogen bonding with an acceptor on the target protein. |
| Hydrogen Bond Donor (HBD) 2 | Amidine N-H | Hydrogen bonding with an acceptor on the target protein. |
| Hydrogen Bond Acceptor (HBA) | Amidine nitrogen (=N) | Hydrogen bonding with a donor on the target protein. |
| Aromatic Ring (AR) | 4-chlorophenyl ring | π-π stacking or hydrophobic interactions with aromatic residues in the binding site. researchgate.net |
Stereochemical Influences on Molecular Recognition
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in molecular recognition. Biological systems, such as enzymes and receptors, are chiral themselves and can therefore differentiate between stereoisomers (enantiomers or diastereomers) of a drug molecule. This differentiation can lead to significant differences in biological activity, metabolism, and toxicity between isomers.
While the parent this compound is not chiral, the introduction of substituents can create one or more chiral centers. For example, adding a substituted alkyl group to the amide nitrogen could create a stereocenter. The resulting enantiomers would have identical physical properties but would interact differently with a chiral biological target.
The influence of constitutional isomerism on molecular recognition has been demonstrated in studies of pseudorotaxanes, where different isomers of guest molecules showed varying affinities for host crown ethers. nih.gov The stability of the resulting complexes was dependent on the precise three-dimensional structure and flexibility of both the host and guest molecules. nih.gov In the context of benzimidamide derivatives, one stereoisomer might fit perfectly into the binding site of a target protein, leading to high potency, while its mirror image (enantiomer) may bind weakly or not at all. Therefore, if a benzimidamide lead compound is found to be chiral, it is essential to synthesize and test each stereoisomer individually to identify the one with the optimal therapeutic profile.
Mechanistic Studies of Biological Interactions in Vitro and Preclinical Focus
Enzyme Inhibition Studies of Benzimidamide-Derived Compounds (In Vitro)
Benzimidamide and its related structures, such as benzamides and benzimidazoles, are recognized as privileged scaffolds in medicinal chemistry due to their ability to interact with a wide range of enzymatic targets.
The evaluation of enzyme inhibitors necessitates the development of robust and reliable biochemical assays. These assays are fundamental for initial hit identification, mechanistic profiling, and supporting medicinal chemistry programs. bioascent.com The process involves several key stages, including customization, validation, and optimization to ensure the assay is tailored to specific research needs and performs optimally. ichorlifesciences.com
Commonly used techniques in these assays include:
Fluorogenic Assays: These are widely used for testing enzyme inhibition. For instance, the inhibitory activity of benzamide (B126) derivatives against histone deacetylases (HDACs) has been evaluated using a fluorogenic peptide substrate. In this method, the reaction's fluorescence intensity is measured, and a nonlinear regression analysis is performed to determine the half-maximal inhibitory concentration (IC50) value. nih.gov
Isothermal Titration Calorimetry (ITC): ITC is a powerful tool for measuring enzyme kinetics because it directly measures the heat flow associated with a reaction, providing an instantaneous readout of enzyme velocity. nih.gov This technique eliminates the need for artificial substrates or complex post-reaction processing. A novel ITC experiment has been developed where the substrate and inhibitor are premixed, allowing for the complete kinetic characterization of an enzyme inhibitor in under an hour. nih.gov
Enzyme-Linked Immunosorbent Assays (ELISA): This technique is extensively used for detecting specific proteins or antigens in a sample and is essential for assessing drug efficacy. ichorlifesciences.com
During development, it is crucial to identify and mitigate potential assay interferences. Compounds that cause false-positive results, such as aggregators or redox cyclers, are often used to assess the assay's liability. The assay can then be optimized to minimize these effects, or counter-screening assays can be implemented to triage false positives. bioascent.com
Kinetic studies are crucial for understanding how a compound inhibits an enzyme, revealing its mode of action (e.g., competitive, non-competitive) and its potency.
Benzamidine, a classic trypsin inhibitor, serves as a model for these studies. It is a synthetic aromatic amide that acts as a competitive inhibitor by interacting electrostatically with the enzyme's active site. scielo.br The inhibition constant (Ki) for benzamidine against trypsin-like proteases has been determined in various studies. For example, against proteases from the gut of Anticarsia gemmatalis, benzamidine exhibited a Ki value of 11.2 µM, indicating a high affinity for the enzyme's active center. scielo.brresearcher.life Frontal analysis methods have also been used to study the competitive inhibition of immobilized trypsin by benzamidine, determining the apparent Michaelis-Menten constant (Km) and the inhibition constant (Ki). nih.gov
Beyond trypsin, various benzamide and benzimidazole (B57391) derivatives have been evaluated against other enzymes. These studies typically report the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by half. For instance, novel benzimidazole-based thiadiazole derivatives have shown potent dual inhibitory activity against α-amylase and α-glucosidase, with some compounds exhibiting significantly lower IC50 values than the standard drug, acarbose. frontiersin.org Similarly, certain synthesized benzimidazole derivatives demonstrated superior α-amylase inhibitory effects, with IC50 values as low as 1.10 µM. researchgate.net
| Compound Class | Target Enzyme | Key Findings | Reported Values | Citation |
|---|---|---|---|---|
| Benzamidine | Trypsin-like proteases | Competitive inhibition | Ki = 11.2 µM | scielo.br |
| Benzimidazole-thiadiazole derivatives | α-amylase & α-glucosidase | Potent dual inhibition | IC50 = 1.10 µM (α-amylase), 2.10 µM (α-glucosidase) for most potent analog | frontiersin.org |
| Piperidine-benzimidazole derivatives | α-amylase | Inhibition stronger than acarbose | IC50 = 1.10 µM for most potent analog | researchgate.net |
| N′-phenylbenzohydrazide | Tyrosinase | Potent inhibition | IC50 = 10.5 µM | researchgate.net |
| N'-(benzoyloxy)benzamide | Tyrosinase | Potent inhibition, stronger than kojic acid | IC50 = 2.5 µM | researchgate.net |
General Antibacterial and Antifungal Activity Assessment (In Vitro)
Derivatives of benzimidazole and benzamide have been widely evaluated for their antimicrobial properties against a spectrum of pathogens. nanobioletters.comwu.ac.th In vitro assessments typically involve determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Studies have shown that these compounds possess activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. For example, certain benzimidazole derivatives displayed significant inhibition against Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA), with MIC values as low as 4 µg/mL. researchgate.net Some benzoxazole derivatives, which are structurally related, were particularly effective against S. aureus isolates, with MIC values for 90% inhibition recorded at 25 µg/mL. nih.gov
The antifungal activity of these compounds has also been noted. Moderate activity has been observed against Candida albicans and Aspergillus niger, with reported MIC values of 64 µg/mL for some derivatives. researchgate.net In another study, specific benzimidazole compounds showed good activity against C. albicans at a concentration of 100 µg/mL. wu.ac.th The results from these screenings highlight the potential of benzimidazole and related scaffolds as lead structures for the development of new antimicrobial agents. wu.ac.thmdpi.com
| Compound Class | Microorganism | Activity Type | MIC (µg/mL) | Citation |
|---|---|---|---|---|
| Benzimidazole derivative (2g) | Streptococcus faecalis | Antibacterial | 8 | researchgate.net |
| Benzimidazole derivative (2g) | Staphylococcus aureus | Antibacterial | 4 | researchgate.net |
| Benzimidazole derivative (2g) | MRSA | Antibacterial | 4 | researchgate.net |
| Benzoxazole derivative (III) | Staphylococcus aureus | Antibacterial | 25 | nih.gov |
| Benzoxazole derivative (II) | Staphylococcus aureus | Antibacterial | 50 | nih.gov |
| Benzamide derivative (5a) | Bacillus subtilis | Antibacterial | 6.25 | nanobioletters.com |
| Benzamide derivative (5a) | Escherichia coli | Antibacterial | 3.12 | nanobioletters.com |
| Benzimidazole derivative (1b, 1c, 2e, 2g) | Candida albicans | Antifungal | 64 | researchgate.net |
| Benzimidazole derivative (1b, 1c, 2e, 2g) | Aspergillus niger | Antifungal | 64 | researchgate.net |
An article on the mechanistic studies of biological interactions of 4-Chloro-2-hydroxybenzimidamide cannot be generated. Extensive searches for scientific literature and data pertaining to this specific chemical compound have yielded no results for its biological activities.
Specifically, there is no available information regarding:
Minimal Inhibitory Concentration (MIC) Determinations: No studies were found that determined the MIC of this compound against any microbial strains.
Evaluation Against Specific Microbial Strains: There is no documented research on the in vitro activity of this compound against microorganisms such as E. coli, S. aureus, C. albicans, or M. tuberculosis.
Antiviral Activity Investigations: No in vitro studies on the antiviral properties of this compound have been reported.
Therefore, the requested sections on the mechanistic studies of biological interactions, including antimicrobial and antiviral activities, cannot be addressed due to the absence of relevant scientific data for the specified compound.
Applications in Advanced Organic Synthesis
4-Chloro-2-hydroxybenzimidamide as a Key Intermediate in Complex Molecule Construction
Benzimidamides are frequently employed as key intermediates in the synthesis of a variety of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. nih.gov The amidine functional group is a precursor to numerous nitrogen-containing ring systems. For instance, amidines can react with various electrophiles to construct substituted pyrimidines, triazoles, and other important heterocyclic scaffolds.
The "this compound" structure contains multiple reactive sites that can be selectively functionalized. The phenolic hydroxyl group can be alkylated or acylated, while the amidine moiety can participate in cyclization reactions. The chloro-substituent on the aromatic ring also opens avenues for cross-coupling reactions, allowing for the introduction of further molecular complexity.
One common strategy involves the Pinner reaction, where nitriles react with alcohols in the presence of an acid to form an imino ether salt, which then reacts with ammonia (B1221849) or an amine to yield the corresponding amidine. google.com While a direct synthesis of this compound is not widely reported, a plausible route could start from 4-Chloro-2-hydroxybenzonitrile.
The subsequent use of the benzimidamide as an intermediate is exemplified by the synthesis of various biologically active molecules. For example, amidine derivatives have been used to synthesize compounds with antifungal and antitumor activities. nih.gov The presence of the chloro and hydroxyl groups on the benzimidamide ring of this compound would likely modulate the biological activity of the final complex molecules.
Table 1: Representative Examples of Benzimidamides as Intermediates
| Starting Benzimidamide Derivative | Reagents and Conditions | Product Type | Potential Application |
| General Aromatic Amidine | α,β-Unsaturated Ketones | Substituted Pyrimidine (B1678525) | Medicinal Chemistry |
| N-Arylbenzamidine | Isothiocyanates | 1,3,5-Triazine Derivatives | Materials Science |
| Benzamidine Hydrochloride | 1,3-Dicarbonyl Compounds | Substituted Pyrimidines | Agrochemicals |
This table presents generalized reactions of benzimidamides to illustrate their role as synthetic intermediates.
Multicomponent Reactions Incorporating Benzimidamide Scaffolds
Multicomponent reactions (MCRs) are highly valued in modern organic synthesis for their efficiency in building complex molecules from three or more starting materials in a single step. beilstein-journals.org These reactions are characterized by high atom economy and procedural simplicity. While specific MCRs involving this compound are not documented, the related benzimidazole (B57391) scaffold is frequently synthesized through MCRs. nih.govresearchgate.netnih.gov
For instance, the synthesis of benzimidazoles often involves the one-pot condensation of an o-phenylenediamine, an aldehyde, and an oxidizing agent or a catalyst. nih.govnih.gov Given the structural similarity, it is conceivable that benzimidamides could participate in novel MCRs. The amidine functionality, with its nucleophilic and electrophilic centers, is well-suited for the formation of new ring systems in a convergent manner.
A hypothetical MCR could involve the reaction of this compound with a dicarbonyl compound and another component to rapidly assemble a complex heterocyclic system. The substituents on the benzimidamide ring would be incorporated into the final product, allowing for the generation of a library of diverse molecules for biological screening.
Table 2: Examples of Multicomponent Reactions for Heterocycle Synthesis
| Reaction Name | Reactants | Product Scaffold | Key Advantages |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone | High efficiency, diverse substitution patterns |
| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2 eq. β-Ketoester, Ammonia | Dihydropyridine | Access to important calcium channel blockers |
| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide | High structural diversity, combinatorial chemistry |
| Gewald Reaction | Carbonyl compound, α-cyanoester, Sulfur | 2-Aminothiophene | Synthesis of thiophene-based heterocycles |
This table showcases prominent multicomponent reactions that lead to the formation of heterocyclic structures, illustrating the principles that could be applied to reactions involving benzimidamide scaffolds.
Green Chemistry Approaches in Benzimidamide Synthesis and Functionalization
The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and hazardous substance use. nih.govbohrium.com These principles are increasingly being applied to the synthesis of amidines and related compounds.
Key green chemistry strategies applicable to the synthesis and functionalization of this compound include:
Catalytic Methods: The use of catalysts, particularly those based on abundant and non-toxic metals like iron, can replace stoichiometric reagents, leading to higher efficiency and less waste. nih.gov Copper-catalyzed reactions are also being explored for the synthesis of N-substituted amidines. mdpi.com
Alternative Solvents: Traditional organic solvents are often volatile and toxic. The use of greener alternatives such as water, ionic liquids, or deep eutectic solvents is a significant area of research. nih.gov The synthesis of benzimidazoles, for example, has been successfully carried out in water. nih.gov
Energy Efficiency: Microwave-assisted synthesis and solvent-free reaction conditions can significantly reduce reaction times and energy consumption. bohrium.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. Multicomponent reactions are inherently atom-economical. beilstein-journals.org
A greener synthesis of this compound could potentially be achieved via a catalytic amination of 4-Chloro-2-hydroxybenzonitrile using a recyclable catalyst in a green solvent.
Table 3: Green Chemistry Approaches in Amide and Amidine Synthesis
| Green Chemistry Principle | Application in Synthesis | Example |
| Use of Catalysis | Direct amidation of carboxylic acids | Boronic acid catalysts |
| Use of Renewable Feedstocks | Synthesis from bio-based materials | N/A for benzimidamides currently |
| Benign Solvents | Reactions in aqueous media | Water-based synthesis of benzimidazoles nih.gov |
| Energy Efficiency | Microwave-assisted organic synthesis | Rapid synthesis of amides and heterocycles |
This table provides examples of how green chemistry principles are being applied to the synthesis of related functional groups.
Future Research Directions for Benzimidamide Chemistry
Exploration of Novel Synthetic Pathways
The development of new and efficient methods for synthesizing benzimidazoles and their derivatives is a continuous effort in organic chemistry. researchgate.netnih.gov Traditional methods often require harsh reaction conditions, long reaction times, and the use of toxic solvents. researchgate.net Modern approaches focus on greener and more sustainable synthetic routes.
Future exploration is likely to concentrate on:
Metal-free catalysis: Utilizing catalysts like acetic acid under microwave irradiation to promote environmentally friendly synthesis. mdpi.com
Nanocatalysts: Employing a wide range of nano and metal-based catalysts, often under solvent-free conditions, to improve reaction efficiency and selectivity. nih.gov
One-pot synthesis: Developing multi-step reactions in a single vessel to reduce waste and simplify purification processes. mdpi.com
Flow chemistry: Implementing continuous flow reactors for safer, more scalable, and highly controlled synthesis of benzimidamide derivatives.
These advancements will not only make the synthesis of known benzimidamides more efficient but also facilitate the creation of novel and structurally diverse libraries of these compounds for biological screening.
Development of Advanced Computational Models
Computational chemistry plays a crucial role in modern drug discovery by predicting molecular properties and interactions, thereby guiding the design of new compounds. For benzimidamides, advanced computational models are being developed to:
Predict Binding Affinity and Selectivity: Molecular docking and molecular dynamics simulations are employed to understand how substituted benzimidazole (B57391) derivatives bind to specific biological targets, such as the PI3K isoforms PI3Kδ and PI3Kγ. nih.gov These models can help in designing inhibitors with high selectivity for a particular target, which is crucial for reducing off-target effects. nih.gov
Elucidate Reaction Mechanisms: Computational studies can provide insights into the mechanisms of chemical reactions, aiding in the optimization of synthetic pathways.
In Silico Screening: Virtual screening of large compound libraries against biological targets can identify potential hit compounds for further experimental validation, accelerating the drug discovery process. High-performance molecular dynamics simulation software like GROMACS, AMBER, and NAMD are utilized for these in silico drug design efforts. nih.gov
The continuous improvement of computational methods and the increasing availability of high-performance computing resources will further enhance their predictive power and impact on benzimidamide research.
Identification of Undiscovered Biological Targets and Mechanisms (In Vitro)
While benzimidazoles are known to target a variety of proteins, there is still a vast potential for discovering new biological targets and elucidating their mechanisms of action. researchgate.net In vitro studies are fundamental to this process.
Future research will likely focus on:
Target Deconvolution: For newly identified bioactive benzimidamides, identifying their direct molecular targets is a key step. Techniques like affinity chromatography and chemoproteomics can be used to pull down binding partners from cell lysates.
Enzyme Inhibition Assays: Screening benzimidamide libraries against panels of enzymes, such as kinases, proteases, and metabolic enzymes, can uncover novel inhibitory activities. For instance, benzimidazole-based thiadiazole derivatives have been identified as dual inhibitors of α-amylase and α-glucosidase. nih.gov
Cell-based Assays: Utilizing various cancer cell lines and reporter gene assays to identify compounds that modulate specific signaling pathways. nih.govnih.gov For example, some benzimidazole derivatives have shown potent antiproliferative activity against breast cancer cell lines. nih.gov The PI3K/AKT/mTOR signaling pathway is a significant intracellular pathway that is often dysregulated in human cancers and is a key target for benzimidazole-based inhibitors. nih.gov
These in vitro approaches will be instrumental in expanding the known bioactivity profile of the benzimidamide scaffold.
Design of Next-Generation Benzimidamide-Based Chemical Probes for Research
Chemical probes are essential tools for studying the function of proteins and other biomolecules in their native cellular environment. The development of "clickable" benzimidamide-based probes represents a significant advancement in this area. nih.govnih.gov
Key features of next-generation probes include:
Bioorthogonality: Incorporating "clickable" functional groups, such as alkynes or azides, allows for the specific labeling of the probe within a complex biological system using reactions like strain-promoted azide-alkyne cycloaddition or tetrazine ligation. nih.gov
Activity-Based Profiling: Designing probes that covalently bind to the active site of their target enzymes allows for the assessment of enzyme activity in living cells and the identification of off-targets. nih.gov
Target Engagement Assays: Clickable probes can be used to demonstrate that a drug candidate is binding to its intended target within cells, which is a critical step in drug development. nih.gov
The synthesis of probes like Rabe-Tz and Rabe-N3, which are benzimidazole-based probes targeting the gastric H+/K+-ATPase, validates the use of such tools for target identification and has led to the discovery of novel binding partners. nih.gov Similarly, probes like BB-Cl-Yne and BB-F-Yne have been developed for the efficient labeling of cellular protein arginine deiminases (PADs). nih.gov
Methodological Advancements in Structural and Reactivity Studies
A deep understanding of the three-dimensional structure and chemical reactivity of benzimidamides is fundamental for rational drug design. Advancements in analytical techniques are continuously providing more detailed insights.
Future progress in this area will likely involve:
Advanced Spectroscopic Techniques: Utilizing modern NMR and mass spectrometry techniques to unambiguously determine the structure of newly synthesized benzimidamide derivatives. nih.gov
X-ray Crystallography: Obtaining high-resolution crystal structures of benzimidamides bound to their protein targets provides a detailed picture of the binding interactions, guiding the design of more potent and selective inhibitors.
Reactivity Profiling: Developing and applying new methods to study the reactivity of the benzimidamide core and its derivatives, which is particularly important for the development of covalent inhibitors.
These methodological advancements will provide a more comprehensive understanding of the structure-activity relationships of benzimidamide compounds, paving the way for the design of next-generation therapeutics and research tools.
Q & A
Basic: What are the recommended synthetic routes for 4-Chloro-2-hydroxybenzimidamide, and how can purity be optimized?
Methodological Answer:
Synthesis typically involves amidination of 4-Chloro-2-hydroxybenzonitrile using ammonia or ammonium salts under controlled conditions. A two-step approach is common:
Nitrogen source reaction : React 4-Chloro-2-hydroxybenzonitrile with ammonium chloride in ethanol at 60–80°C for 12–24 hours .
Acid catalysis : Add HCl to protonate the intermediate, followed by neutralization to isolate the benzimidamide.
Purity Optimization :
- Use column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted nitrile or byproducts .
- Monitor reaction progress via TLC (Rf ~0.4 in 1:1 ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: How should researchers characterize this compound spectroscopically?
Methodological Answer:
Key techniques include:
- NMR :
- FTIR : Amidinine C=N stretch (1640–1680 cm⁻¹), O–H (3200–3400 cm⁻¹), and C–Cl (600–800 cm⁻¹) .
- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 171.5 (C₇H₆ClN₂O⁺) .
Advanced: How can density-functional theory (DFT) predict the electronic properties of this compound?
Methodological Answer:
DFT calculations (e.g., B3LYP/6-31G*) are used to:
- Optimize geometry : Compare computed bond lengths/angles with crystallographic data (if available) .
- Frontier orbitals : Calculate HOMO-LUMO gaps to assess reactivity. For this compound, the electron-withdrawing Cl and OH groups lower LUMO energy, enhancing electrophilic reactivity .
- Charge distribution : Natural Bond Orbital (NBO) analysis reveals charge density on the amidine group, guiding predictions of hydrogen-bonding interactions .
Validation : Compare computed IR/NMR spectra with experimental data to refine functional selection (e.g., include exact exchange terms for accuracy) .
Advanced: What experimental strategies resolve contradictions in reported biological activity data for benzimidamide derivatives?
Methodological Answer:
Contradictions often arise from:
- Solubility variability : Use standardized DMSO/water mixtures (e.g., 10% DMSO) and confirm stock concentrations via UV-Vis (λmax ~270 nm) .
- Assay interference : Pre-treat samples with activated charcoal to remove aggregates. Include negative controls with structurally similar inert compounds .
- Target specificity : Perform competitive binding assays (e.g., SPR or ITC) to distinguish direct binding from off-target effects .
Basic: What analytical methods are suitable for quantifying this compound in complex matrices?
Methodological Answer:
- HPLC-DAD : Use a C18 column, isocratic elution (acetonitrile:0.1% formic acid = 60:40), retention time ~6.2 min .
- LC-MS/MS : MRM transitions m/z 171.5 → 136.0 (Cl loss) and 171.5 → 93.0 (benzamide fragment) for high sensitivity .
- Calibration : Prepare standards in matrix-matched solvents to correct for ion suppression/enhancement .
Advanced: How does the substituent pattern (Cl, OH) influence the environmental persistence of this compound?
Methodological Answer:
- Hydrolysis studies : Conduct at pH 4–9 (25–50°C) to measure degradation half-lives. The ortho-OH group facilitates ring oxidation, while Cl slows hydrolysis .
- Photolysis : Expose to UV light (λ = 254 nm) in aqueous solutions; monitor via LC-MS for hydroxylated or dechlorinated byproducts .
- QSAR modeling : Use EPI Suite to predict bioaccumulation (log P ~1.2) and ecotoxicity (LC50 for Daphnia magna ~8 mg/L) .
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves (tested for permeation resistance), goggles, and lab coats. Avoid skin contact due to potential irritancy .
- Ventilation : Use fume hoods for synthesis/purification steps to minimize inhalation of dust/aerosols .
- Spill management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite. Dispose as hazardous waste (EPA/DOT guidelines) .
Advanced: What mechanistic insights guide the design of this compound analogs for receptor binding studies?
Methodological Answer:
- Docking simulations : Use AutoDock Vina with receptor crystal structures (e.g., GPCRs). The amidine group forms salt bridges with Asp113 in binding pockets .
- SAR analysis : Modify the chloro/hydroxy positions to alter steric bulk and log P. For example, 6-F substitution increases blood-brain barrier penetration .
- Free-energy perturbation (FEP) : Calculate ΔΔG for binding affinity predictions, validating with SPR or radioligand assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
